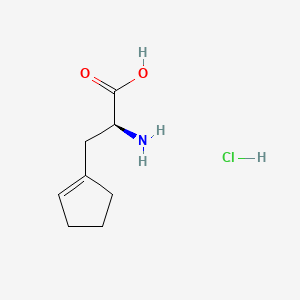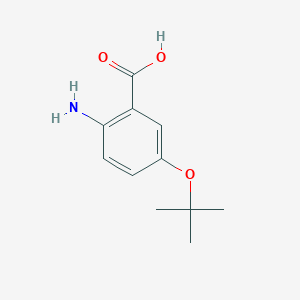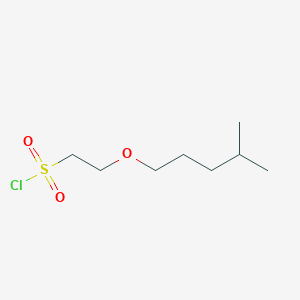
2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. This compound is characterized by the presence of a sulfonyl chloride group attached to an ether linkage, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((4-Methylpentyl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((4-Methylpentyl)oxy)ethanol+Chlorosulfonic acid→2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure control. The use of automated systems ensures consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.
Oxidation Reactions: It can undergo oxidation to form sulfonic esters.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Formation of sulfonamides and sulfonic acids.
Oxidation: Formation of sulfonic esters.
Aplicaciones Científicas De Investigación
2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different physical properties.
Ethanesulfonyl chloride: Another sulfonyl chloride with a shorter carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.
Uniqueness
2-((4-Methylpentyl)oxy)ethane-1-sulfonyl chloride is unique due to its ether linkage and branched alkyl chain, which impart specific reactivity and solubility properties. This makes it particularly useful in applications requiring selective reactivity and compatibility with various solvents.
Propiedades
Fórmula molecular |
C8H17ClO3S |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
2-(4-methylpentoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-8(2)4-3-5-12-6-7-13(9,10)11/h8H,3-7H2,1-2H3 |
Clave InChI |
BCTKWUOBZMWTFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


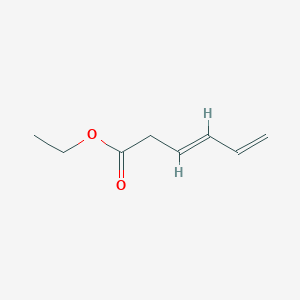
![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)
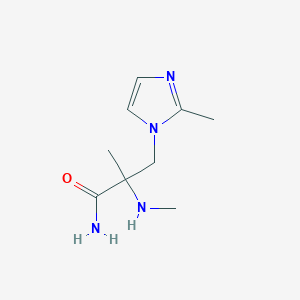

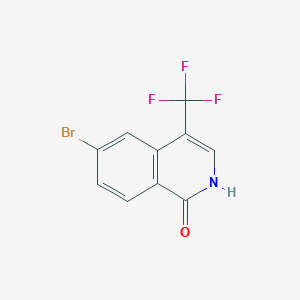
![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)
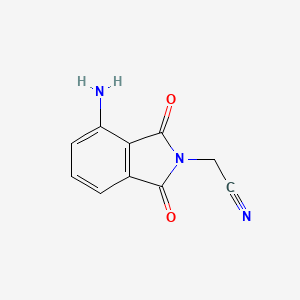
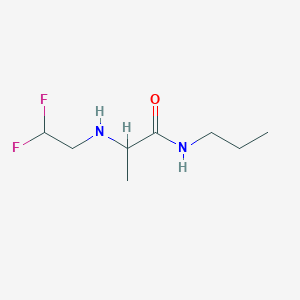

![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
